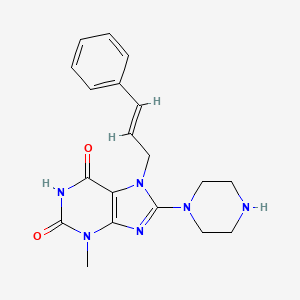

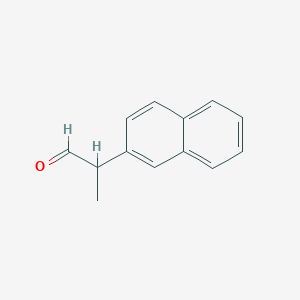

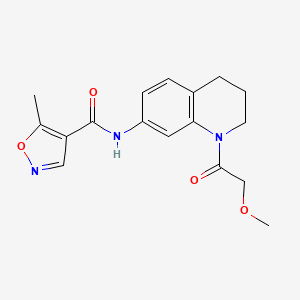

![molecular formula C8H7ClN2O B2674188 (6-Chlorobenzo[d]isoxazol-3-yl)methanamine CAS No. 1314932-51-8](/img/structure/B2674188.png)

(6-Chlorobenzo[d]isoxazol-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine: A Bicyclic Diamino Scaffold

A study by Bucci et al. (2018) in "The Journal of Organic Chemistry" designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative, to stabilize parallel turn conformations in short peptide sequences. This scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating potential applications in peptide-based research and development (Bucci et al., 2018).

Synthesis and Spectral Characterization

Eryılmaz et al. (2016) in the "Journal of Molecular Structure" conducted a study on 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole. They performed a detailed spectral analysis, including FT-IR, NMR, and UV-Vis, and explored quantum chemical calculations. This research is significant for understanding the structural and electronic properties of such compounds (Eryılmaz et al., 2016).

Luminescence Analysis in Pharmaceuticals

Strojny and de Silva (1975) investigated the luminescence properties of various anti-inflammatory agents, including a compound structurally related to (6-Chlorobenzo[d]isoxazol-3-yl)methanamine. This study in "Journal of Chromatographic Science" highlights the potential of such compounds in developing sensitive detection methods for pharmaceuticals in biological samples (Strojny & de Silva, 1975).

Structural and Photophysical Properties of Lanthanide Complexes

Piguet et al. (1993) explored lanthanide complexes with planar aromatic tridentate nitrogen ligands, which are relevant to the structural domain of this compound. Published in "Inorganic Chemistry," this research contributes to the understanding of luminescence and coordination chemistry, potentially impacting the development of new materials and sensors (Piguet et al., 1993).

Antiviral Activity of Related Compounds

Chen et al. (2010) in "Molecules" synthesized derivatives of a related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, and evaluated their anti-tobacco mosaic virus activity. This indicates the potential of such compounds in the development of new antiviral agents (Chen et al., 2010).

Catalysts for Methanation Processes

Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, closely related to the structural features of this compound. Their study, published in "Polyhedron," explored these complexes as functional models for methane monooxygenases, emphasizing their role in catalysis and potential applications in industrial processes (Sankaralingam & Palaniandavar, 2014).

Methanation of CO2 on Ru/Al2O3 and Ni/Al2O3 Catalysts

Garbarino et al. (2015) studied the methanation of carbon dioxide over Ru/Al2O3 and Ni/Al2O3 catalysts, related to the application area of this compound. Published in "International Journal of Hydrogen Energy," their research contributes to the understanding of catalysts for environmental applications, particularly in carbon dioxide conversion processes (Garbarino et al., 2015).

Novel Synthesis of Imidazopyrazines

Galli et al. (2019) reported a novel methodology for synthesizing substituted imidazopyrazines, which shares structural similarities with this compound. Their research in "Molecules" contributes to the field of organic synthesis, showcasing innovative approaches to creating biologically relevant heterocycles (Galli et al., 2019).

Antimicrobial Evaluation of Benzotriazolyl Derivatives

Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. Published in the "International Journal of Chemical Sciences," this study highlights the potential antimicrobial applications of compounds structurally related to this compound (Visagaperumal et al., 2010).

特性

IUPAC Name |

(6-chloro-1,2-benzoxazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDGWKZXKUPOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)ON=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

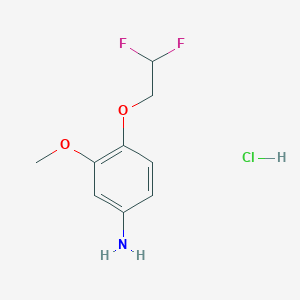

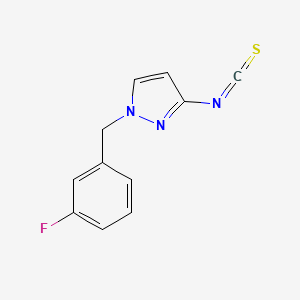

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)

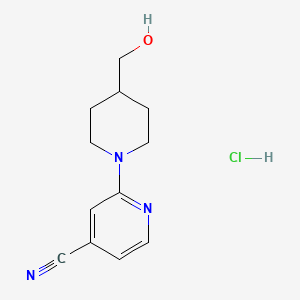

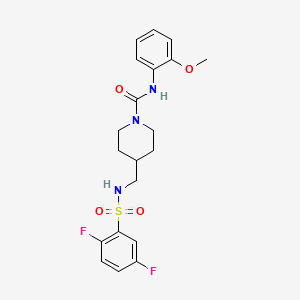

![N-(4-methylthiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2674106.png)

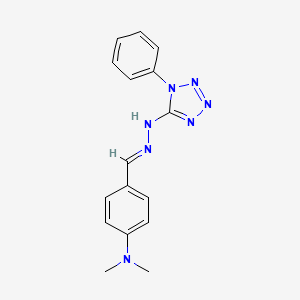

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

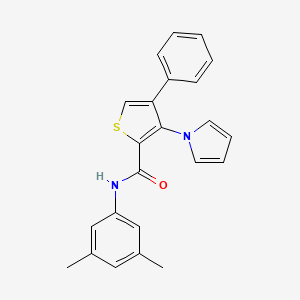

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)